molecular formula C13H12BrNO2 B2961724 3-(benzyloxy)-5-bromo-1-methylpyridin-2(1H)-one CAS No. 1333146-86-3

3-(benzyloxy)-5-bromo-1-methylpyridin-2(1H)-one

Katalognummer B2961724
CAS-Nummer: 1333146-86-3
Molekulargewicht: 294.148
InChI-Schlüssel: ARIKPCZRYQDZJY-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

The compound “3-(benzyloxy)-5-bromo-1-methylpyridin-2(1H)-one” is likely to be an organic compound due to the presence of carbon ©, hydrogen (H), oxygen (O), nitrogen (N), and bromine (Br) atoms. The “benzyloxy” and “pyridin-2(1H)-one” parts suggest that it might have aromatic properties .


Synthesis Analysis

While specific synthesis methods for this compound are not available, similar compounds are often synthesized through reactions like benzylic oxidations and reductions . Protodeboronation of pinacol boronic esters has also been reported for similar compounds .


Chemical Reactions Analysis

The compound might undergo various chemical reactions. For instance, benzylic compounds are known to show enhanced reactivity in SN1, SN2, and E1 reactions due to the adjacent aromatic ring . Protodeboronation of similar compounds has also been reported .

Wissenschaftliche Forschungsanwendungen

Synthesis of Benzyl Ethers

One application involves the conversion of alcohols into benzyl ethers using pyridinium salts, demonstrating the role of similar compounds in facilitating benzylation reactions. This process is highlighted in the synthesis and reactivity of 2-benzyloxy-1-methylpyridinium triflate, which efficiently converts a wide range of alcohols into benzyl ethers upon warming, showing good to excellent yield (Poon & Dudley, 2006).

Asymmetric Synthesis

The compound also finds utility in asymmetric synthesis, as illustrated by the synthesis of enantiomerically pure 3-substituted piperidines from chiral non-racemic lactams. This involves direct alkylation with corresponding halides to obtain optically pure t-butyl acetate and 5-methylpyridine derivatives, showcasing the importance of similar compounds in enantioselective chemical synthesis (Micouin et al., 1994).

Electrochemical Reduction Studies

Another research application involves electrochemical studies, such as the reduction of pyridinium salts 3,5-disubstituted with electron-withdrawing groups. These studies help in understanding the electrochemical behavior of similar compounds, providing insights into the formation of dimers and their structures through electrochemical reduction processes (Carelli et al., 2002).

Drug Discovery Intermediates

Additionally, compounds like 3-(benzyloxy)-5-bromo-1-methylpyridin-2(1H)-one serve as key intermediates in drug discovery, exemplified by the synthesis of 5-bromo-N-(3,4-dimethoxybenzyl)pyridin-2-amine. This compound's crystal structure and its role as an intermediate in pharmaceutical research highlight its significance in the development of new therapeutic agents (Li et al., 2012).

Organic Synthesis and Medicinal Chemistry

Furthermore, the compound's relevance extends to organic synthesis and medicinal chemistry, where it is utilized in the development of inhibitors targeting specific proteins, as seen in the synthesis of 5-lipoxygenase-activating protein (FLAP) inhibitors. These studies demonstrate the compound's utility in creating potent and selective inhibitors for therapeutic applications (Stock et al., 2011).

Eigenschaften

IUPAC Name

5-bromo-1-methyl-3-phenylmethoxypyridin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12BrNO2/c1-15-8-11(14)7-12(13(15)16)17-9-10-5-3-2-4-6-10/h2-8H,9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ARIKPCZRYQDZJY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=C(C1=O)OCC2=CC=CC=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12BrNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(benzyloxy)-5-bromo-1-methylpyridin-2(1H)-one

Synthesis routes and methods I

Procedure details

To a solution of 3-(benzyloxy)-5-bromopyridin-2(1H)-one (4.4 g, 15.71 mmol) in DMF (50 mL) was added Cs2CO3 (6.65 g, 20.42 mmol) then iodomethane (1.2 mL, 19.19 mmol) at RT. After stirring overnight the mixture was concentrated. The residue was taken up in H2O and extracted with CH2Cl2 (3×). The combined organic layers were dried (MgSO4), filtered, and concentrated. Flash column (Biotage-SNAP-100 g, 50% EtOAc/hexanes) gave the title compound (3.61 g, 78%) as a white solid. 1H NMR (500 MHz, CDCl3): δ 7.43-7.30 (m, 5 H); 7.05 (d, J=2.4 Hz, 1 H); 6.69 (d, J=2.4 Hz, 1 H); 5.24 (s, 0 H); 5.10 (s, 2 H); 3.55 (s, 3 H). LC/MS (M+H)+ 294/296.
Quantity
4.4 g
Type
reactant
Reaction Step One
Quantity
6.65 g
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
1.2 mL
Type
reactant
Reaction Step Two
Yield
78%

Synthesis routes and methods II

Procedure details

To a solution of 3-(benzyloxy)-5-bromopyridin-2-ol ((5.8 g, 20.7 mmol) in DMF (75 mL) was added Cs2CO3 (8.8 g, 26.9 mmol). A solution of MeI (1.62 mL, 25.9 mmol) in DMF (10 mL) was added dropwise to this mixture. After stirring at room temperature for 3 h, the reaction mixture was concentrated. The residue was taken up in H2O and the aqueous solution was extracted with CH2Cl2 (3×). Combined organic solutions washed with brine (1×), dried over Na2SO4 and concentrated. Purification by flash chromatography (250 g silica gel, 50% EtOAc in hexanes) afforded 4.02 g (66%) of 3-(benzyloxy)-5-bromo-1-methylpyridin-2(1H)-one as a white solid. 1H NMR (500 MHz, CDCl3): δ 7.43-7.32 (m, 5H), 7.05 (s, 1H), 6.91 (s, 1H), 5.11 (s, 2H).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
8.8 g
Type
reactant
Reaction Step One
Name
Quantity
75 mL
Type
solvent
Reaction Step One
Name
Quantity
1.62 mL
Type
reactant
Reaction Step Two
Name
Quantity
10 mL
Type
solvent
Reaction Step Two

Synthesis routes and methods III

Procedure details

To a suspension of 2.51 g (8.96 mmol) 3-benzyloxy-5-bromo-1H-pyridin-2-one and 2.48 g (17.9 mmol) K2CO3 in 45 mL DMF was added 1.12 mL (17.9 mmol) iodomethane at room temperature. After stirring overnight, 150 mL water was added with vigorous stirring causing precipitation of the product which was collected by filtration and dried in vacuo affording 2.3 g (87%) 3-benzyloxy-5-bromo-1-methyl-1H-pyridin-2-one
Quantity
2.51 g
Type
reactant
Reaction Step One
Name
Quantity
2.48 g
Type
reactant
Reaction Step One
Name
Quantity
45 mL
Type
solvent
Reaction Step One
Quantity
1.12 mL
Type
reactant
Reaction Step Two
Name
Quantity
150 mL
Type
reactant
Reaction Step Three

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.